3-(1-butyl-1H-pyrazol-4-yl)propanoic acid physical and chemical properties
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid physical and chemical properties
An In-depth Technical Guide to 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid. As specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from structurally analogous compounds, fundamental chemical principles, and predictive models. The guide covers the molecule's structure, physicochemical properties, predicted spectral characteristics, a plausible synthetic pathway, and expected chemical reactivity. All technical claims are supported by references to relevant scientific literature. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and related N-alkylated pyrazole compounds in medicinal chemistry and materials science.
Introduction and Nomenclature
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a heterocyclic carboxylic acid. The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms[1]. This core is substituted at two positions: a butyl group is attached to one of the nitrogen atoms (N-1), and a propanoic acid chain is attached to the carbon at the 4-position. The presence of the N-butyl group increases the molecule's hydrophobicity compared to its unsubstituted counterpart[2]. The propanoic acid moiety imparts acidic properties and provides a handle for further chemical modification, such as esterification or amidation. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3][4][5].
Chemical Structure
The structure of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is depicted below.
Caption: 2D Structure of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.
Physicochemical Properties
| Property | Predicted/Estimated Value | Rationale and Supporting References |
| Molecular Formula | C10H16N2O2 | Based on chemical structure. |
| Molecular Weight | 196.25 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or oil | N-butylpyrazole is a liquid or solid[2], and the propanoic acid chain may lead to a solid state, similar to other substituted propanoic acids. |
| Melting Point | Not available | Expected to be higher than N-butylpyrazole due to the carboxylic acid group, which allows for hydrogen bonding. |
| Boiling Point | Not available | Expected to be significantly higher than N-butylpyrazole due to the high boiling point of propanoic acid (141 °C) and intermolecular hydrogen bonding[10]. |
| Solubility | Moderately soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate); limited solubility in water. | The N-butyl group imparts hydrophobic character[2]. The carboxylic acid group provides some polar character and allows for salt formation in aqueous base, which would increase water solubility. |
| pKa | ~4.5 - 5.0 | The pKa is primarily determined by the carboxylic acid group. The pKa of propanoic acid is approximately 4.87. The pyrazole ring is a weak base (pKb of pyrazole is 11.5) and is not expected to significantly alter the acidity of the propanoic acid moiety[1]. |
| LogP (Octanol/Water) | ~1.5 - 2.5 | The N-butyl group and pyrazole ring contribute to lipophilicity, while the carboxylic acid reduces it. This is an estimate based on similar structures. |
Spectral Data (Predicted)
The structural features of 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid suggest characteristic signals in various spectroscopic analyses.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by the carboxylic acid functional group.
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer[11][12].
-
C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the butyl and propanoic alkyl chains[13].
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid[12][14].
-
C=N/C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region are expected for the pyrazole ring[15].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show distinct signals for the butyl group, the propanoic acid chain, and the pyrazole ring protons.
-
Carboxylic Acid Proton (-COOH): A broad singlet far downfield, typically >10 ppm, which may be exchangeable with D₂O[16].
-
Pyrazole Ring Protons: Two singlets are expected for the C3-H and C5-H of the pyrazole ring, likely in the 7.0-8.0 ppm region[1][15].
-
N-CH₂- (Butyl group): A triplet around 4.0-4.2 ppm, deshielded by the adjacent nitrogen atom.
-
-CH₂-COOH (Propanoic chain): A triplet around 2.6-2.8 ppm.
-
-CH₂-CH₂-COOH (Propanoic chain): A triplet around 2.4-2.6 ppm.
-
Butyl Chain Protons (-CH₂-CH₂-CH₃): Multiplets in the 1.2-1.8 ppm region.
-
Butyl Terminal Methyl (-CH₃): A triplet around 0.9 ppm[16].
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon environments.
-
Carbonyl Carbon (-COOH): A signal in the 170-180 ppm range[17].
-
Pyrazole Ring Carbons: Signals for the three carbons of the pyrazole ring, typically between 105 and 140 ppm[1][15].
-
N-CH₂- (Butyl group): A signal around 48-52 ppm.
-
Propanoic and Butyl -CH₂- Carbons: Signals in the 20-40 ppm range.
-
Butyl Terminal Methyl (-CH₃): A signal around 13-14 ppm.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 196 would be expected. Characteristic fragmentation patterns would likely involve:
-
Loss of the carboxylic acid group (-COOH, 45 Da).
-
Cleavage of the propanoic acid side chain.
-
Fragmentation of the N-butyl group, with a prominent fragment from alpha-cleavage (loss of a propyl radical, 43 Da).
-
Fragmentation of the pyrazole ring, which can involve the loss of N₂ or HCN[18].
Synthesis and Experimental Protocols
A direct, published synthesis for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid was not identified. However, a plausible and robust synthetic route can be designed based on established methods for the synthesis of 4-substituted pyrazoles and related propanoic acid derivatives[19][20][21]. The following protocol is adapted from the synthesis of similar compounds[19]. The key steps involve the construction of the pyrazole ring followed by modification of a side chain.
Proposed Synthetic Workflow
A common route to 4-substituted pyrazoles involves the Vilsmeier-Haack reaction to introduce a formyl group at the 4-position, which can then be extended[4].
Caption: Proposed synthesis workflow for the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Butyl-1H-pyrazole-4-carbaldehyde
-
Causality: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazole at the C4 position, which is susceptible to electrophilic attack[1][4].
-
Procedure:
-
To an ice-cooled, stirred solution of dimethylformamide (DMF, 3 eq.), add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise under an inert atmosphere (N₂).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-butyl-1H-pyrazole (1 eq.) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 4-5 hours.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide (NaOH) to pH 7-8.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the aldehyde.
-
Step 2: Synthesis of 3-(1-Butyl-1H-pyrazol-4-yl)acrylic acid
-
Causality: The Knoevenagel condensation of the aldehyde with malonic acid provides an α,β-unsaturated carboxylic acid, extending the carbon chain by two carbons[19].
-
Procedure:
-
Dissolve 1-butyl-1H-pyrazole-4-carbaldehyde (1 eq.) and malonic acid (1.5 eq.) in pyridine.
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to reflux (95-100 °C) for 4-5 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product and neutralize the pyridine.
-
Filter the resulting solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
-
Step 3: Synthesis of 3-(1-Butyl-1H-pyrazol-4-yl)propanoic acid
-
Causality: The double bond of the acrylic acid derivative must be reduced to yield the final propanoic acid. Catalytic hydrogenation is a standard and effective method for this transformation[19]. An alternative, more economical method involves reduction by diimide, generated in situ from hydrazine[19].
-
Procedure (Catalytic Hydrogenation):
-
Dissolve the acrylic acid derivative (1 eq.) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the final product.
-
Chemical Reactivity and Stability
-
Carboxylic Acid Group: The propanoic acid moiety will undergo typical reactions of carboxylic acids, including:
-
Esterification: Reaction with alcohols under acidic conditions.
-
Amide Formation: Reaction with amines, often requiring activation with coupling reagents (e.g., DCC, EDC).
-
Reduction: Can be reduced to the corresponding alcohol using strong reducing agents like LiAlH₄.
-
-
Pyrazole Ring: The pyrazole ring is generally stable and aromatic[1]. It is resistant to mild oxidizing and reducing conditions. The C4 position is substituted, so further electrophilic substitution on the ring is less likely.
-
Stability: The compound is expected to be stable under normal laboratory conditions. As a carboxylic acid, it is incompatible with strong bases and strong oxidizing agents. Storage should be in a cool, dry place away from incompatible materials.
Conclusion
3-(1-butyl-1H-pyrazol-4-yl)propanoic acid is a compound with significant potential as a building block in medicinal chemistry and other fields. While direct experimental data is sparse, its physicochemical properties, spectral characteristics, and reactivity can be reliably predicted based on established chemical principles and data from analogous structures. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further investigation into its biological and material properties. This document serves as a critical starting point for researchers, providing the foundational knowledge required to synthesize, characterize, and utilize this versatile molecule.
References
-
Brown, D. (n.d.). Infrared spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
SciEngine. (n.d.). Data-driven prediction of physicochemical properties of organic molecules. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link]
-
Hilal, S. H., et al. (2007). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed. Retrieved from [Link]
-
Bernstein Group. (2006, November 10). IR plus vacuum ultraviolet spectroscopy of neutral and ionic organic acid monomers and clusters. Retrieved from [Link]
-
Lee, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. ACS Publications. Retrieved from [Link]
-
Quora. (2017, December 1). How will you distinguish between propanoic acid and dimethyl ether by their IR spectra? Retrieved from [Link]
-
Kim, C. K., et al. (2025, August 9). Prediction of Physicochemical Properties of Organic Molecules Using Semi-Empirical Methods. ResearchGate. Retrieved from [Link]
-
Al-Hazmi, G. H., et al. (n.d.). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2001). Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. PubMed. Retrieved from [Link]
-
El-Shehry, M. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2026, February 9). Synthesis of 3-(1, 3-Diphenyl-1H-pyrazol-4-yl) Propanoic Acids Using Diimide Reduction. Retrieved from [Link]
-
Legrand, B., et al. (2014). One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone–Alkyne Cycloaddition Reaction. ACS Publications. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]
-
Wang, G., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Retrieved from [Link]
-
El-Gazzar, M. G. A., et al. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Retrieved from [Link]
-
Cetin, A. (n.d.). Synthesis of Some New Pyrazoles. DergiPark. Retrieved from [Link]
-
Kneisel, A., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. ACS Publications. Retrieved from [Link]
-
Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Retrieved from [Link]
-
Semantic Scholar. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 1-tert-Butyl-1H-pyrazole. Retrieved from [Link]
-
University of Regensburg. (2022, April 27). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]
-
Fox, J. M., et al. (n.d.). Bioorthogonal 4H-pyrazole “click” reagents. PMC. Retrieved from [Link]
-
Kruger, H. G., et al. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. Retrieved from [Link]
-
Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. Retrieved from [Link]
-
MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved from [Link]
-
Tarikogullari Dogan, A. H., et al. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turk J Pharm Sci. Retrieved from [Link]
-
MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]
-
Brown, D. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(1,3-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-4-YL)PROPANOIC ACID. Retrieved from [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. CAS 52096-24-9: 1-butyl-1H-pyrazole | CymitQuimica [cymitquimica.com]
- 3. Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Data-driven prediction of physicochemical properties of organic molecules [sciengine.com]
- 7. researchgate.net [researchgate.net]
- 8. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 13. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. quora.com [quora.com]
- 15. mdpi.com [mdpi.com]
- 16. docbrown.info [docbrown.info]
- 17. nmr.sinica.edu.tw [nmr.sinica.edu.tw]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
***Figure 1:** Structure and numbering scheme for 3-(1-butyl-1H-pyrazol-4-yl)propanoic acid.*
